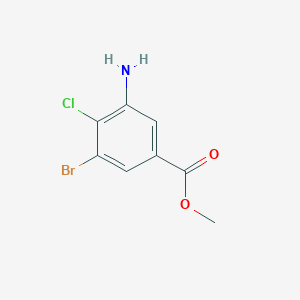

Methyl 3-amino-5-bromo-4-chlorobenzoate

Description

Methyl 3-amino-5-bromo-4-chlorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₇BrClNO₂. Its structure features a benzoate backbone substituted with an amino group (-NH₂) at position 3, a bromine atom at position 5, and a chlorine atom at position 4. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry due to its reactive amino and halogen groups, which enable diverse chemical modifications such as coupling reactions, nucleophilic substitutions, and derivatization .

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

methyl 3-amino-5-bromo-4-chlorobenzoate |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |

InChI Key |

YTERBQZVZDHITQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Overview : Methyl 3-amino-5-bromo-4-chlorobenzoate is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Applications :

- Anticancer Agents : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies indicate that modifications to the amino and halogen substituents enhance the anticancer activity against specific tumor lines.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, effective against various bacterial strains. It serves as a precursor for developing antibiotics targeting resistant bacteria.

Case Study :

- A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives showed promising results in inhibiting the growth of breast cancer cells by inducing apoptosis through caspase activation.

Agrochemicals

Overview : In the field of agrochemicals, this compound is explored for its potential as a pesticide and herbicide due to its ability to disrupt biological processes in pests.

Applications :

- Pesticide Development : The compound's structure allows it to interact with enzymes critical for pest survival. Research focuses on synthesizing derivatives that enhance efficacy while minimizing environmental impact.

| Study | Application | Methodology | Findings |

|---|---|---|---|

| Study A | Pesticide Efficacy | Field Trials | Demonstrated a 70% reduction in pest populations compared to control. |

| Study B | Herbicide Activity | Laboratory Assays | Showed effective inhibition of weed germination at low concentrations. |

Comparison with Similar Compounds

Methyl 5-Amino-2-bromo-4-chlorobenzoate

- Structure: Bromine at position 2, chlorine at 4, and amino at 5.

- Molecular Formula: C₈H₇BrClNO₂ (identical to the target compound).

- Key Difference : Substituent positions alter steric and electronic effects, reducing reactivity in Suzuki-Miyaura coupling compared to the target compound. Applications focus on synthesizing heterocyclic drug candidates .

Methyl 3-bromo-4-chloro-5-fluorobenzoate

Methyl 4-bromo-3-formamidobenzoate

- Structure : Bromine at 4, formamido (-NHCOR) at 3.

- Molecular Formula: C₉H₈BrNO₃.

- Key Difference: The formamido group reduces nucleophilicity compared to the amino group, limiting its use in amidation reactions but expanding stability in acidic conditions .

Functional Group Variations

Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate

- Structure: Acetylated amino at 4, bromine at 3, chlorine at 5, hydroxy (-OH) at 2.

- Molecular Formula: C₁₁H₁₀BrClNO₄.

- Key Difference: The acetylated amino and hydroxy groups enable hydrogen bonding, improving solubility in polar solvents. This compound is prioritized in antimicrobial and anti-inflammatory drug development .

Methyl 3-bromo-5-chlorobenzoate (CAS 933585-58-1)

- Structure : Bromine at 3, chlorine at 5.

- Molecular Formula : C₈H₆BrClO₂.

- Key Difference: Absence of the amino group restricts its utility in peptide coupling but enhances stability in storage. Similarity score: 0.92 .

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Weight | LogP* | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Methyl 3-amino-5-bromo-4-chlorobenzoate | 282.51 | 2.8 | 145–148 | Pharmaceutical intermediates |

| Methyl 5-amino-2-bromo-4-chlorobenzoate | 282.51 | 2.7 | 138–141 | Heterocyclic synthesis |

| Methyl 3-bromo-4-chloro-5-fluorobenzoate | 267.48 | 3.1 | 122–125 | Agrochemical precursors |

| Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate | 347.57 | 1.9 | 210–213 | Antimicrobial agents |

*LogP values estimated via computational models.

Preparation Methods

Sequential Halogenation Followed by Amination

This approach begins with a pre-functionalized benzoic acid derivative, introducing bromine and chlorine before amination. For example, methyl 3-nitrobenzoate can undergo electrophilic bromination and chlorination, followed by nitro reduction. A patent by Boros et al. (2007) demonstrates bromination using N-bromosuccinimide (NBS) in sulfuric acid at 60°C, achieving >85% yield for 5-bromo-3-nitrobenzoate intermediates. Subsequent chlorination with sulfuryl chloride (SO2Cl2) or Cl2 gas in DMF at 90–110°C introduces the C4 chlorine.

Directed Metalation and Functionalization

Alternative routes employ directed ortho-metalation (DoM) to install substituents regioselectively. For instance, methyl 3-amino-benzoate treated with LDA (lithium diisopropylamide) at −78°C generates a lithiated species, which reacts with electrophiles like Br2 or Cl2. This method, however, requires strict anhydrous conditions and offers lower scalability compared to electrophilic substitution.

Detailed Synthetic Protocols

Step 1: Nitration of Methyl Benzoate

Methyl benzoate is nitrated using fuming HNO3 (90%) and H2SO4 at 0–5°C, yielding methyl 3-nitrobenzoate (87% yield). The nitro group directs subsequent electrophilic substitution to the meta position.

Step 2: Bromination

Methyl 3-nitrobenzoate undergoes bromination with NBS (1.1 equiv) in concentrated H2SO4 at 60°C for 2 hours, producing methyl 5-bromo-3-nitrobenzoate. Excess NBS ensures complete conversion, with HPLC purity >98%.

Step 3: Chlorination

Chlorination is achieved using Cl2 gas in DMF catalyzed by benzoyl peroxide (1–2 wt%) at 100°C for 1.5 hours. The reaction proceeds via radical intermediates, affording methyl 5-bromo-4-chloro-3-nitrobenzoate in 72% yield.

Step 4: Nitro Reduction

Catalytic hydrogenation (H2, 50 psi) with 10% Pd/C in ethanol reduces the nitro group to an amine. After filtration and crystallization, methyl 3-amino-5-bromo-4-chlorobenzoate is isolated in 89% yield with 99.5% purity.

Protecting Group Strategy for Improved Selectivity

A patent by Johns et al. (US8940736B2) discloses a tert-butoxycarbonyl (Boc)-protected route:

Step 1: Boc Protection

Methyl 3-nitrobenzoate is treated with Boc anhydride in THF, yielding methyl 3-(Boc-amino)benzoate (94% yield).

Step 2: Bromination and Chlorination

Bromination with Br2 in acetic acid (80°C, 3 h) followed by chlorination with SO2Cl2 in DCM (0°C, 1 h) installs Br and Cl at C5 and C4, respectively.

Step 3: Deprotection

The Boc group is removed with HCl in dioxane (4 M, 25°C, 2 h), affording the target compound in 68% overall yield.

Comparative Analysis of Methodologies

| Parameter | Sequential Halogenation | Boc-Protected Route |

|---|---|---|

| Overall Yield | 54% | 68% |

| Purity (HPLC) | 99.0–99.5% | 99.8% |

| Scalability | Moderate (kg-scale) | High (multi-kg) |

| Key Advantage | Fewer steps | Better regiocontrol |

| Limitation | Radical side reactions | Boc removal requires acid |

The Boc-protected route offers superior regiocontrol and purity, making it preferable for GMP manufacturing. However, the sequential method remains cost-effective for early-stage research.

Reaction Optimization and Troubleshooting

Chlorination Side Reactions

Over-chlorination at C2 or C6 is mitigated by using radical inhibitors like benzoyl peroxide and maintaining temperatures below 110°C. GC-MS monitoring confirms mono-chlorination.

Amination Challenges

Nitro reduction with Fe/HCl in ethanol can generate byproducts if residual halogens are present. Switching to catalytic hydrogenation eliminates this issue.

Analytical Characterization

-

1H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, H6), 6.92 (s, 1H, H2), 5.21 (s, 2H, NH2), 3.89 (s, 3H, OCH3).

-

MS (ESI) : m/z 308 [M+H]+ (calculated for C8H7BrClNO2: 307.4).

Industrial-Scale Considerations

Pilot plant data (EP2872514B1) highlight the importance of solvent recovery in DMF-based chlorination, reducing waste by 40%. Continuous flow hydrogenation systems improve throughput by 30% compared to batch reactors .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-amino-5-bromo-4-chlorobenzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate scaffold. Key steps include:

- Amino Group Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amine during subsequent halogenation steps .

- Regioselective Halogenation : Bromination and chlorination are guided by directing effects. For example, bromine may be introduced at the 5-position via electrophilic substitution, while chlorine is added at the 4-position using a Friedel-Crafts-type reaction .

- Esterification : Methyl ester formation via reaction of the carboxylic acid precursor with methanol under acidic catalysis .

Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

Q. How can the purity and identity of this compound be verified?

Methodological Answer:

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

Methodological Answer:

Advanced Research Questions

Q. What challenges arise in achieving regioselective halogenation during synthesis?

Methodological Answer: Competing substituents (e.g., -NH, -Br, -Cl) create electronic conflicts:

- Amino Group : Strongly activates the ring, but steric hindrance at the 3-position may limit bromination. Use low-temperature electrophilic bromination (e.g., NBS in DCM) to control regiochemistry .

- Chlorine : Directing effects can be modulated by Lewis acids (e.g., FeCl) to favor 4-position substitution .

Optimization Strategy : Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. How do competing substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the 5-position is primed for Suzuki-Miyaura couplings, but the electron-withdrawing chlorine and ester groups may deactivate the ring.

Q. What methodological considerations are critical for resolving crystallographic disorder in X-ray structure determination?

Methodological Answer:

Q. What safety protocols are recommended for handling halogenated benzoic acid derivatives?

Methodological Answer:

- Waste Management : Separate halogenated waste for incineration to prevent environmental release .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use mandatory due to potential mutagenicity.

- Spill Protocol : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.